Methyl-D1-acetylene
Description
Methyl-D1-acetylene (C₃H₃D) is a deuterated derivative of methylacetylene (propyne), where one hydrogen atom in the methyl group is replaced by deuterium (D). This isotopic substitution imparts unique physicochemical properties, making it valuable in studies of kinetic isotope effects, reaction mechanisms, and spectroscopic analysis. The compound retains the linear geometry and sp-hybridized carbon-carbon triple bond characteristic of acetylenes but exhibits altered bond vibrational frequencies and thermodynamic stability due to the C-D bond’s higher strength compared to C-H .
Properties
Molecular Formula |
C3H4 |
|---|---|
Molecular Weight |
41.07 g/mol |
IUPAC Name |
3-deuterioprop-1-yne |
InChI |
InChI=1S/C3H4/c1-3-2/h1H,2H3/i2D |
InChI Key |
MWWATHDPGQKSAR-VMNATFBRSA-N |
Isomeric SMILES |
[2H]CC#C |
Canonical SMILES |
CC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-D1-acetylene can be synthesized on a laboratory scale by reducing 1-propanol, allyl alcohol, or acetone vapors over magnesium . Another method involves the use of sodium, 1-propynyl, as a starting material .
Industrial Production Methods
In industrial settings, this compound is produced as a side product by cracking propane to produce propene, an important feedstock in the chemical industry . This process also produces propadiene, and the mixture of propyne and propadiene is referred to as MAPD .
Chemical Reactions Analysis
Types of Reactions
Methyl-D1-acetylene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Deprotonation with n-butyllithium: This produces propynyllithium, a nucleophilic reagent that adds to carbonyl groups to produce alcohols and esters.
Catalytic hydrogenation: This process can convert this compound to propene or propane.
Major Products
Alcohols and esters: Formed from the addition of propynyllithium to carbonyl groups.
Propene and propane: Formed from the hydrogenation of this compound.
Scientific Research Applications
Methyl-D1-acetylene has various applications in scientific research, including:
Organic Synthesis: It is used as a three-carbon building block for synthesizing complex organic molecules.
Rocket Fuel: Research has shown that this compound can be used as a rocket fuel due to its high specific impulse and moderate boiling point.
Pharmaceuticals: It is used in the synthesis of pharmaceutical substances and drugs.
Mechanism of Action
The mechanism by which methyl-D1-acetylene exerts its effects involves the formation of reactive intermediates. For example, deprotonation with n-butyllithium forms propynyllithium, which acts as a nucleophile and adds to carbonyl groups . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Methyl-D1-acetylene’s properties, it is compared to structurally analogous compounds, including non-deuterated methylacetylene (propyne), dimethylacetylene (2-butyne), and other deuterated hydrocarbons. Key comparisons are summarized below:
Table 1: Physical and Chemical Properties
| Property | This compound | Methylacetylene (C₃H₄) | Dimethylacetylene (C₄H₆) | 1,1-Dimethylethanol-d10 (C₄H₇D₁₀O) |
|---|---|---|---|---|
| Molecular Formula | C₃H₃D | C₃H₄ | C₄H₆ | C₄H₇D₁₀O |
| Boiling Point (°C) | ~ -27 (estimated) | -23.2 | 27 | 82-84 |
| Bond Strength (C-H/D) | C-D: ~329 kJ/mol | C-H: 413 kJ/mol | C-H: 413 kJ/mol | C-D: ~329 kJ/mol |
| Reactivity | Slower H/D exchange | High | Moderate (steric hindrance) | Low (deuterium stabilization) |
| Applications | Isotope tracing | Polymer precursors | Solvent/Intermediate | NMR spectroscopy |
Key Findings
Isotopic Effects :
- The C-D bond in this compound reduces reaction rates in processes like hydrogenation or halogenation by 5–10× compared to methylacetylene due to kinetic isotope effects (KIEs) .
- Vibrational spectroscopy reveals a redshift in C-D stretching frequencies (~2100 cm⁻¹) versus C-H (~3300 cm⁻¹), critical for distinguishing isotopologues in analytical workflows .
Structural Analogues: Dimethylacetylene (2-butyne): Unlike this compound, dimethylacetylene’s two methyl groups introduce steric hindrance, reducing reactivity in cycloaddition reactions. Its higher boiling point (27°C vs. -23.2°C for methylacetylene) reflects increased van der Waals interactions .
Synthetic Utility: this compound is preferred over non-deuterated analogues in mechanistic studies, such as tracking hydrogen migration in catalytic cycles. In contrast, dimethylacetylene is more suited for industrial synthesis of solvents like tetrahydrofuran .
Research Implications
- Pharmaceutical Development: Unlike 1-[3-(Dimethylamino)phenyl]ethan-1-one (), which serves as a drug intermediate, this compound’s role is confined to isotopic labeling in pharmacokinetic studies.
- Material Science : The compound’s stability under high-energy conditions makes it a candidate for deuterated polymer synthesis, contrasting with dimethyl disulfide (), which is utilized in vulcanization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
